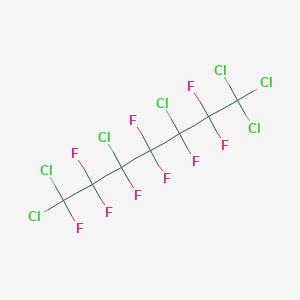
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane is a highly chlorinated and fluorinated organic compound It is characterized by its unique structure, which includes seven chlorine atoms and nine fluorine atoms attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane typically involves multiple steps, starting with the preparation of the heptane backbone. The introduction of chlorine and fluorine atoms is achieved through halogenation reactions. Common reagents used in these reactions include chlorine gas and fluorine gas, often in the presence of catalysts such as iron or aluminum chloride. The reaction conditions typically involve elevated temperatures and controlled environments to ensure the selective introduction of halogen atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced separation techniques, such as distillation and chromatography, is essential to purify the final product and remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine or fluorine atoms, resulting in less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or amines are used in the presence of solvents such as ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptane derivatives with oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized heptanes.
Scientific Research Applications
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane has several scientific research applications, including:
Chemistry: Used as a model compound to study halogenation reactions and the effects of multiple halogen atoms on chemical reactivity.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific halogenation patterns for improved pharmacokinetics.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings, due to its unique halogenation profile.
Mechanism of Action
The mechanism of action of 1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane involves its interactions with molecular targets, such as enzymes and receptors. The presence of multiple halogen atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,5,5-Heptachlorohexane: A similar compound with a hexane backbone, characterized by seven chlorine atoms.
1,1,1,2,3,3,3-Heptachloropropane: A compound with a propane backbone and seven chlorine atoms.
1,1’-Biphenyl, 2,2’,3,4,4’,5,5’-heptachloro-: A biphenyl derivative with seven chlorine atoms.
Uniqueness
1,1,1,3,5,7,7-Heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane is unique due to its combination of both chlorine and fluorine atoms on a heptane backbone. This dual halogenation pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
53281-02-0 |
|---|---|
Molecular Formula |
C7Cl7F9 |
Molecular Weight |
503.2 g/mol |
IUPAC Name |
1,1,1,3,5,7,7-heptachloro-2,2,3,4,4,5,6,6,7-nonafluoroheptane |
InChI |
InChI=1S/C7Cl7F9/c8-1(15,4(19,20)6(10,11)12)3(17,18)2(9,16)5(21,22)7(13,14)23 |
InChI Key |
UWWJJXVSRFPYSS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(Cl)Cl)(F)F)(F)Cl)(C(C(C(Cl)(Cl)Cl)(F)F)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
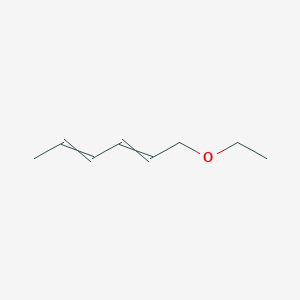
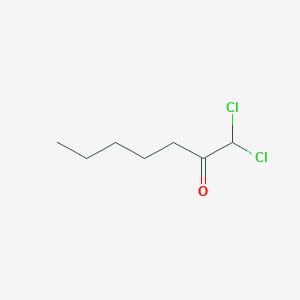
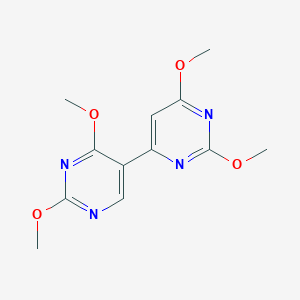
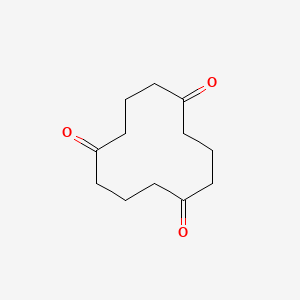
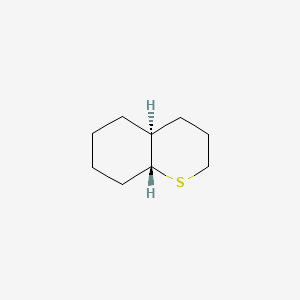

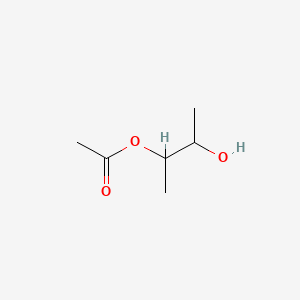
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-](/img/structure/B14633878.png)
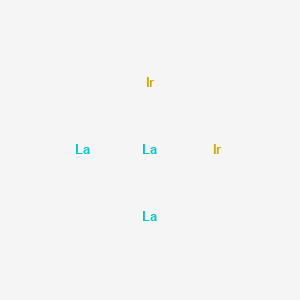
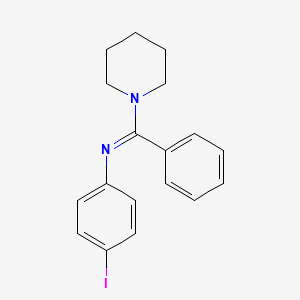
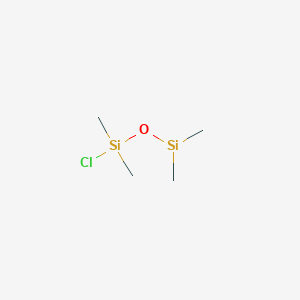
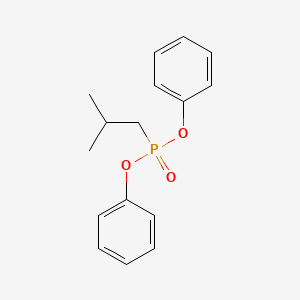
![5-Chloro-3-[2-(hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14633904.png)
